molecular formula C23H28F2N6O5S B1142903 N-Hydroxy Ticagrelor CAS No. 1644461-92-6

N-Hydroxy Ticagrelor

Cat. No.: B1142903
CAS No.: 1644461-92-6
M. Wt: 538.6 g/mol
InChI Key: HRRGLQQOMMYJIB-FNOIDJSQSA-N
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Description

N-Hydroxy Ticagrelor is a derivative of Ticagrelor, a well-known antiplatelet medication used to reduce the risk of cardiovascular events such as myocardial infarction and stroke. Ticagrelor functions as a P2Y12 receptor antagonist, inhibiting platelet aggregation and thus preventing thrombotic events . This compound retains the core structure of Ticagrelor but includes an additional hydroxyl group, which may influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy Ticagrelor involves multiple steps, starting from readily available starting materials. The process typically includes:

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for scalability and safety. Process optimization techniques such as response surface methodology and one-pot reactions are employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy Ticagrelor undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may revert the compound to its parent structure.

Scientific Research Applications

Comparison with Similar Compounds

Properties

CAS No.

1644461-92-6

Molecular Formula

C23H28F2N6O5S

Molecular Weight

538.6 g/mol

IUPAC Name

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-hydroxyamino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

InChI

InChI=1S/C23H28F2N6O5S/c1-2-7-37-23-26-21-18(28-29-30(21)16-10-17(36-6-5-32)20(34)19(16)33)22(27-23)31(35)15-9-12(15)11-3-4-13(24)14(25)8-11/h3-4,8,12,15-17,19-20,32-35H,2,5-7,9-10H2,1H3/t12-,15+,16+,17-,19-,20+/m0/s1

InChI Key

HRRGLQQOMMYJIB-FNOIDJSQSA-N

Isomeric SMILES

CCCSC1=NC2=C(C(=N1)N([C@@H]3C[C@H]3C4=CC(=C(C=C4)F)F)O)N=NN2[C@@H]5C[C@@H]([C@H]([C@H]5O)O)OCCO

Canonical SMILES

CCCSC1=NC2=C(C(=N1)N(C3CC3C4=CC(=C(C=C4)F)F)O)N=NN2C5CC(C(C5O)O)OCCO

Synonyms

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]hydroxyamino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol

Origin of Product

United States

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